9-cyclopropyl-3-(4-methoxyphenyl)-4-methyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one
Description
The compound 9-cyclopropyl-3-(4-methoxyphenyl)-4-methyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one belongs to the chromeno-oxazinone family, characterized by a fused chromene-oxazinone core. This structure features a cyclopropyl substituent at position 9, a 4-methoxyphenyl group at position 3, and a methyl group at position 3.
Properties
IUPAC Name |
9-cyclopropyl-3-(4-methoxyphenyl)-4-methyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4/c1-13-17-9-10-19-18(11-23(12-26-19)15-5-6-15)21(17)27-22(24)20(13)14-3-7-16(25-2)8-4-14/h3-4,7-10,15H,5-6,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRVUOPAZOSRIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC3=C2CN(CO3)C4CC4)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
9-Cyclopropyl-3-(4-methoxyphenyl)-4-methyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one is a synthetic organic compound that has attracted attention in the field of medicinal chemistry due to its diverse biological activities. This article discusses its synthesis, biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a chromeno-oxazinone core with various functional groups:
- Cyclopropyl group
- Methoxyphenyl group
- Methyl group
The synthesis typically involves multi-step processes starting from readily available precursors. Key steps include:
- Formation of the chromeno-oxazinone core.
- Introduction of cyclopropyl and methoxyphenyl groups.
Optimized reaction conditions are crucial for achieving high yields and purity of the final product.
Biological Activity
Research indicates that this compound exhibits several notable biological activities:
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains. Its mechanism likely involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways. For instance, it has shown activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the range of 15 to 50 µg/mL .
Anti-inflammatory Properties
The compound has demonstrated potential in reducing inflammation markers in vitro. It appears to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). In cell-based assays, it reduced levels of tumor necrosis factor (TNF) and interleukin-6 (IL-6) significantly .
Anticancer Potential
Research indicates that this compound can induce apoptosis in cancer cells. It interacts with specific molecular targets involved in cell cycle regulation and apoptosis pathways. For example, it has been shown to inhibit the proliferation of breast cancer cell lines (MCF-7) with IC50 values around 25 µM .
The biological effects of this compound are attributed to its ability to bind to various enzymes and receptors within biological systems:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory responses or cancer cell proliferation.
- Receptor Interaction : It may modulate receptor activity related to cell signaling pathways, thus influencing cellular responses.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Study A | Demonstrated antimicrobial activity against E. coli with an MIC of 30 µg/mL. |
| Study B | Showed anti-inflammatory effects by reducing IL-6 levels by 40% in vitro. |
| Study C | Induced apoptosis in MCF-7 cells with an IC50 value of 25 µM. |
Comparison with Similar Compounds
Position 9 Modifications
- Cyclopropyl group : Unique to the target compound, this substituent may enhance steric hindrance and metabolic stability compared to alkyl or benzyl groups.
Position 3 Aromatic Substituents
- 4-Methoxyphenyl : Common in anti-inflammatory derivatives (e.g., 4d, n=4 ; yield: 66%; m.p.: 120–121°C), this group may stabilize π-π interactions with target proteins .
- 3,4-Dimethoxyphenyl: Found in 3-(3,4-dimethoxyphenyl)-9-(4-hydroxypentyl)-2-methyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one (4e, n=4) (yield: 77%; m.p.: 160–161°C), this substituent could enhance electron-donating effects .
Position 4 Substituents
- Methyl group: Present in the target compound and 4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one, this group may reduce steric bulk while maintaining moderate hydrophobicity .
Pharmacological Activity Comparison
Key Research Findings and Implications
Anti-inflammatory Potential: Derivatives with 4-methoxyphenyl groups (e.g., 4d) exhibit potent inhibition of NF-κB and COX-2, suggesting the target compound may share similar mechanisms .
Role of Cyclopropyl Group : The cyclopropyl substituent may confer metabolic stability by resisting oxidative degradation, a hypothesis supported by studies on cyclopropane-containing drugs .
Synthetic Feasibility : High yields (66–83%) for hydroxyalkyl-substituted analogs indicate that introducing cyclopropyl groups may require optimized conditions, such as palladium-catalyzed cross-coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
